molecular formula C11H8F3NO B2658211 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone CAS No. 441-29-2

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2658211
CAS No.: 441-29-2
M. Wt: 227.186
InChI Key: QZYDALIAQZHUHN-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C11H8F3NO It is characterized by the presence of a trifluoromethyl group attached to an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the trifluoroacetylation of indoles. One common method involves the reaction of an indole derivative with ethyl trifluoropyruvate in the presence of a copper catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol: A similar compound with an alcohol group instead of a ketone.

    2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethanone: A structural isomer with the methyl group at a different position on the indole ring.

Uniqueness

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYDALIAQZHUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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